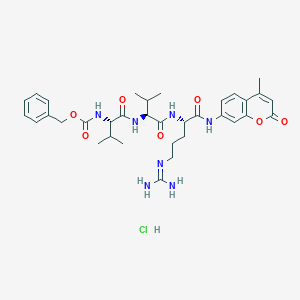
2-Ethoxyquinoline-6-carbonitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyquinoline-6-carbonitrile (2EQ-CN) is a synthetic compound used in a variety of scientific applications. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C. 2EQ-CN is a useful reagent for the synthesis of a range of organic compounds, and its properties make it suitable for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of scientific research applications. It is commonly used in the synthesis of organic compounds, such as amines, ketones, and alcohols. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. 2-Ethoxyquinoline-6-carbonitrile, 97% is also used in the synthesis of dyes and pigments for use in the textile and food industries.
Mécanisme D'action
2-Ethoxyquinoline-6-carbonitrile, 97% acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of a new bond between two molecules, which is known as a condensation reaction. This reaction is typically carried out at room temperature in an organic solvent.
Biochemical and Physiological Effects
2-Ethoxyquinoline-6-carbonitrile, 97% is a synthetic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxyquinoline-6-carbonitrile, 97% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C, making it easy to handle and store. It is also a highly reactive reagent, which makes it suitable for a wide range of reactions. However, 2-Ethoxyquinoline-6-carbonitrile, 97% is also a highly corrosive compound, which can cause damage to laboratory equipment if not handled properly. Additionally, it is highly flammable, so it must be stored away from sources of ignition.
Orientations Futures
2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of potential applications in the future. It can be used to synthesize a variety of organic compounds, such as amines, ketones, and alcohols. It can also be used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, it can be used in the synthesis of dyes and pigments for use in the textile and food industries. Furthermore, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used in the development of new catalysts for organic synthesis. Finally, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used to develop new materials for use in a variety of industrial applications.
Méthodes De Synthèse
2-Ethoxyquinoline-6-carbonitrile, 97% is synthesized through a condensation reaction of 2-ethoxyquinoline and cyanogen bromide. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction is complete when the 2-Ethoxyquinoline-6-carbonitrile, 97% has a purity of 97%, as determined by gas chromatography.
Propriétés
IUPAC Name |
2-ethoxyquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXYKRBXYADHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyquinoline-6-carbonitrile, 97% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)



![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)